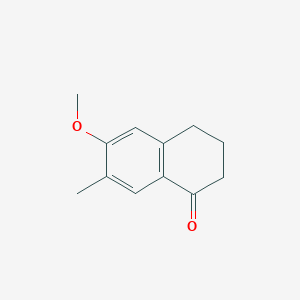

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCLHUXQMUORDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463322 | |

| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61495-10-1 | |

| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide to the Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Introduction: The Significance of the Tetralone Core

This compound is a substituted tetralone, a class of compounds featuring a fused bicyclic system composed of a benzene ring and a cyclohexanone ring. Substituted tetralones are of significant interest to researchers in medicinal chemistry and drug development. They serve as crucial intermediates and structural scaffolds for the synthesis of a wide array of biologically active molecules, including steroids, alkaloids, and various pharmaceuticals.[1] The specific substitution pattern of methoxy and methyl groups on the aromatic ring, as seen in the target molecule, provides functional handles for further chemical modification, making it a valuable building block in the development of novel therapeutic agents. For example, the related compound 6-methoxy-1-tetralone is a key starting material for the total synthesis of numerous steroid drugs.[2]

This guide provides a detailed examination of the primary synthetic strategy for constructing this specific tetralone, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation.[3] This powerful ring-forming reaction involves an electrophilic aromatic substitution where an acyl group, tethered to the aromatic ring by a flexible chain, is attacked by the ring itself to form a new cyclic ketone.[3][4]

Mechanistic Rationale: Engineering the Cyclization

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from a carboxylic acid derivative (typically an acid chloride or the acid itself) using a strong Lewis acid or Brønsted acid catalyst.[3][5] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to close the ring.

For the , the key precursor is 4-(3-methoxy-4-methylphenyl)butanoic acid . The success of the final cyclization step hinges on two critical factors:

-

Activation of the Acyl Group : A potent catalyst is required to convert the carboxylic acid functionality into a sufficiently reactive electrophile. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in CH₃SO₃H), or the conversion of the acid to an acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[6][7][8]

-

Regioselectivity of Ring Closure : The aromatic ring possesses two potential sites for cyclization. The final substitution pattern is dictated by the directing effects of the existing methoxy (-OCH₃) and methyl (-CH₃) groups. Both are ortho-, para-directing and activating groups. The cyclization is directed to the carbon ortho to the strongly activating methoxy group and meta to the methyl group, leading to the desired 6-methoxy-7-methyl isomer.

The overall synthetic workflow is visualized below.

Caption: Overall workflow for the synthesis of the target tetralone.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis.

Part 1: Synthesis of the Precursor, 4-(3-methoxy-4-methylphenyl)butanoic acid

This precursor is synthesized in two steps starting from commercially available 2-methylanisole.

Step 1A: Friedel-Crafts Acylation of 2-Methylanisole with Succinic Anhydride

This reaction establishes the basic carbon skeleton.

-

Setup : To a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (N₂ or Ar). Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition : Separately, dissolve 2-methylanisole (1.0 eq.) and succinic anhydride (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This will decompose the aluminum chloride complex.

-

Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts and wash sequentially with 2M HCl, water, and saturated brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 4-(3-methoxy-4-methylphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 1B: Reduction of the Keto-Acid

The benzylic ketone must be reduced to a methylene group. The Clemmensen reduction is suitable for this transformation.

-

Setup : In a round-bottomed flask fitted with a reflux condenser, add the keto-acid from Step 1A (1.0 eq.), amalgamated zinc (prepared from zinc dust and HgCl₂), concentrated HCl, water, and toluene.

-

Reaction : Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic medium.

-

Work-up : After cooling to room temperature, separate the toluene layer. Extract the aqueous layer with toluene or ethyl acetate.

-

Extraction & Purification : Combine the organic extracts and wash with water until the washings are neutral, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude 4-(3-methoxy-4-methylphenyl)butanoic acid can be used in the next step or purified further by chromatography if necessary.

Part 2: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step. Direct cyclization using a strong acid is often preferred for its simplicity.

-

Setup : Place the 4-(3-methoxy-4-methylphenyl)butanoic acid (1.0 eq.) in a round-bottomed flask equipped with a magnetic stirrer and a gas outlet.

-

Reagent Addition : Add Eaton's reagent (7.5% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid).

-

Reaction : Heat the mixture to 60-80 °C with stirring for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.[6][7]

-

Work-up : Allow the reaction to cool to room temperature and then carefully pour it over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the product.

-

Extraction : Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or DCM (3 x volumes).

-

Washing : Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with saturated brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Mechanism of Cyclization

The mechanism of the acid-catalyzed intramolecular acylation is a classic example of electrophilic aromatic substitution.

Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.

Quantitative Data Summary

While yields are highly dependent on reaction scale and purity of reagents, the following table provides typical conditions and expected outcomes for the key cyclization step.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| Direct Cyclization | Polyphosphoric Acid (PPA) | None | 70-90 | 1-4 | 75-90% |

| Direct Cyclization | Eaton's Reagent | None | 60-80 | 1-3 | 85-95%[6] |

| Acid Chloride | 1. (COCl)₂, DMF (cat.) 2. AlCl₃ | 1. DCM 2. DCM | 1. Room Temp 2. 0 to RT | 1. 1-2 2. 2-6 | 70-85% |

Conclusion

The is reliably achieved through a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. The strategic choice of a 4-arylbutanoic acid precursor, synthesized from 2-methylanisole, allows for a highly efficient and regioselective ring closure. The directing effects of the methoxy and methyl substituents are crucial for obtaining the desired isomer. This synthetic route is robust and provides a solid foundation for the production of this valuable intermediate, opening avenues for its application in the synthesis of more complex and potentially therapeutic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 7. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Introduction

The tetralone scaffold is a cornerstone in synthetic organic chemistry, serving as a pivotal intermediate in the construction of complex polycyclic molecules, including steroids and other pharmacologically significant agents.[1][2] Its rigid, fused-ring system provides a valuable platform for stereocontrolled functionalization. This guide focuses on a specific, substituted tetralone, This compound , a compound of interest for researchers in medicinal chemistry and drug development. While less common than its close analogues, its unique substitution pattern offers a distinct starting point for the synthesis of novel molecular entities.

This document provides a comprehensive overview of the molecule's chemical properties, a detailed, field-proven synthetic pathway, and the underlying mechanistic principles that govern its formation. The protocols described herein are designed to be self-validating, offering insights into the causality behind critical experimental choices.

Molecular Profile

The fundamental properties of the target molecule are summarized below. These identifiers are crucial for substance registration, database searching, and safety data sheet (SDS) management.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 61495-10-1 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Canonical SMILES | CC1=C(C=C2C(=C1)CCC(=O)C2)OC |

| Appearance | Predicted: Off-white to yellow solid |

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most effectively approached through a modified Haworth synthesis, a classic and robust method for constructing polycyclic aromatic systems.[3] This strategy involves three key transformations: a Friedel-Crafts acylation, a Clemmensen reduction, and a polyphosphoric acid-mediated intramolecular cyclization.

Caption: Retrosynthetic pathway for the target tetralone.

The chosen starting material, 3-methoxytoluene (2-methylanisole), possesses two activating groups—methoxy and methyl—which direct the initial electrophilic aromatic substitution.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Friedel-Crafts Acylation of 3-Methoxytoluene

The synthesis commences with the Friedel-Crafts acylation of 3-methoxytoluene with succinic anhydride.[4] This reaction forms a new carbon-carbon bond, attaching the succinoyl group to the aromatic ring to yield a β-aroylpropionic acid intermediate.

Causality of Experimental Choices:

-

Lewis Acid: Aluminum chloride (AlCl₃) is the catalyst of choice. It coordinates with the carbonyl oxygen of succinic anhydride, polarizing it and generating a highly reactive acylium ion electrophile.[5][6]

-

Solvent: A non-polar, aprotic solvent like nitrobenzene or dichloromethane is used to dissolve the reactants without interfering with the highly reactive Lewis acid catalyst.

-

Regiochemistry: The methoxy group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. The acylation is expected to occur at the position para to the strongly activating methoxy group (C4) due to reduced steric hindrance compared to the ortho positions.

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).

-

Add dry dichloromethane and cool the suspension to 0 °C in an ice bath.

-

Add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.[7]

-

Slowly add a solution of 3-methoxytoluene (1.0 eq) in dry dichloromethane via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[8]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with 5% NaOH solution and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude keto acid.

Step 2: Clemmensen Reduction of the Keto Acid

The aryl ketone produced in Step 1 must be reduced to a methylene group before the final cyclization. The Clemmensen reduction is ideal for this transformation, as it is highly effective for aryl-alkyl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid moiety.[9][10]

Causality of Experimental Choices:

-

Reducing Agent: Zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid is the classic reagent. The reaction occurs on the surface of the zinc.[11]

-

Conditions: The strongly acidic conditions must be tolerated by the substrate.[9] This method is preferred over the Wolff-Kishner reduction, which uses basic conditions that would deprotonate the carboxylic acid and hinder the subsequent acid-catalyzed cyclization.[12]

Protocol:

-

Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the amalgam with water.

-

In a round-bottom flask fitted with a reflux condenser, add the crude β-aroylpropionic acid from Step 1, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be required during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to yield the γ-arylbutyric acid intermediate.

Step 3: Intramolecular Cyclization with Polyphosphoric Acid (PPA)

The final ring closure is an intramolecular Friedel-Crafts acylation, forming the tetralone ring system. Polyphosphoric acid (PPA) is an excellent reagent for this step, acting as both a strong acid catalyst and a dehydrating agent.[13][14]

Causality of Experimental Choices:

-

Catalyst: PPA is highly viscous and promotes the intramolecular reaction over intermolecular polymerization, leading to higher yields of the desired cyclic ketone.[13][15] Its high viscosity necessitates heating (typically >60 °C) to ensure proper mixing.[14]

-

Workup: The workup requires careful quenching on ice to manage the highly exothermic reaction of PPA with water.[14]

Protocol:

-

Place the γ-arylbutyric acid from Step 2 into a beaker.

-

Add polyphosphoric acid (PPA) (approx. 10x the weight of the acid) and heat the mixture to 80-90 °C with mechanical stirring for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the hot, viscous mixture carefully onto crushed ice with stirring.

-

Extract the resulting aqueous suspension with ethyl acetate or toluene.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Predicted Spectroscopic and Physicochemical Properties

Direct experimental data for this specific molecule is limited. However, its properties can be reliably predicted based on its structure and data from close analogues like 6-methoxy-α-tetralone.[16][17]

| Property | Predicted Value / Characteristics |

| ¹H NMR (CDCl₃, ppm) | Aromatic Protons: Two singlets or narrow doublets (~6.8-7.8 ppm). Methoxy Protons: Singlet (~3.8 ppm). Methyl Protons: Singlet (~2.2 ppm). Aliphatic Protons: Multiplets for CH₂ groups (~2.1-3.0 ppm). |

| ¹³C NMR (CDCl₃, ppm) | Carbonyl (C=O): ~197 ppm. Aromatic Carbons: ~110-160 ppm. Methoxy Carbon: ~55 ppm. Methyl Carbon: ~15-20 ppm. Aliphatic Carbons: ~23-40 ppm. |

| IR Spectroscopy (cm⁻¹) | C=O Stretch (Aryl Ketone): ~1680 cm⁻¹ (conjugated). C-O Stretch (Aryl Ether): ~1250 cm⁻¹. Aromatic C=C Stretch: ~1600, 1480 cm⁻¹. Sp² C-H Stretch: >3000 cm⁻¹. Sp³ C-H Stretch: <3000 cm⁻¹. |

| Melting Point | Predicted to be a low-melting solid at room temperature. |

| Solubility | Soluble in common organic solvents (dichloromethane, ethyl acetate, acetone); insoluble in water. |

Reactivity and Applications in Drug Development

This compound is a versatile synthetic intermediate.

-

Ketone Functionalization: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an oxime for Beckmann rearrangement.[18]

-

α-Functionalization: The methylene group alpha to the carbonyl can be halogenated or alkylated under appropriate conditions.

-

Aromatic Ring Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles.

-

Drug Precursor: Substituted tetralones are key precursors for synthesizing steroid derivatives and other bioactive molecules.[2] The specific methoxy-methyl substitution pattern of this molecule makes it a unique starting point for creating analogues of known drugs or exploring new chemical space for novel therapeutics.

Conclusion

This compound, while not a commonplace reagent, is readily accessible through a robust, multi-step synthesis rooted in fundamental organic reactions. The Haworth synthesis provides a reliable and scalable route, and the underlying principles of each step—Friedel-Crafts acylation, Clemmensen reduction, and PPA-mediated cyclization—are well-understood and widely applicable. The resulting tetralone is a valuable building block, offering multiple sites for further chemical modification, positioning it as an attractive intermediate for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 3. Haworth synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 8. DSpace [open.bu.edu]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]

- 11. Clemmensen Reduction [organic-chemistry.org]

- 12. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]

- 13. ccsenet.org [ccsenet.org]

- 14. researchgate.net [researchgate.net]

- 15. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one: A Methodological Guide

Abstract

Introduction: The Importance of Spectroscopic Analysis

In the realm of medicinal chemistry and materials science, the precise structural confirmation of a newly synthesized molecule is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of functional groups. For a molecule like 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone scaffold that is a common core in various biologically active compounds, a thorough spectroscopic analysis is the cornerstone of its development.

This guide is structured to not only present the predicted spectroscopic data but also to walk the researcher through the logical process of data acquisition and interpretation, ensuring a self-validating system of analysis.

Molecular Structure and Numbering

A clear numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a novel compound, a suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. This will provide a single peak for each unique carbon atom.

-

2D NMR Acquisition: To confirm assignments, acquire the following 2D spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are key for piecing together the molecular puzzle.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the aliphatic protons of the dihydronaphthalenone ring, the methoxy protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 | s | 1H | H-5 | Aromatic proton ortho to the carbonyl group, expected to be the most deshielded aromatic proton. |

| ~ 6.8 | s | 1H | H-8 | Aromatic proton shielded by the electron-donating methoxy group. |

| ~ 3.9 | s | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |

| ~ 2.9 | t | 2H | H-4 | Methylene protons adjacent to the aromatic ring. |

| ~ 2.6 | t | 2H | H-2 | Methylene protons alpha to the carbonyl group. |

| ~ 2.3 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| ~ 2.1 | p | 2H | H-3 | Methylene protons coupled to both H-2 and H-4. |

Table 1: Predicted ¹H NMR data for this compound.

An In-Depth Technical Guide to the NMR Analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and development, offering profound insights into molecular structure.[1][2] This guide provides a comprehensive technical analysis of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative. As a senior application scientist, this document moves beyond a simple recitation of data, delving into the rationale behind experimental design and data interpretation to ensure scientific integrity and reproducibility. We will explore detailed methodologies for sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, and a thorough interpretation of the resulting spectra. This guide is designed to be a self-validating resource, grounding its claims in established principles and comparative data from closely related structures.

Introduction: The Significance of Tetralones and the Power of NMR

Substituted tetralones are a class of compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products. Their rigid bicyclic framework makes them attractive scaffolds in medicinal chemistry. The precise structural characterization of these intermediates is paramount to ensure the desired stereochemistry and regiochemistry in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structure elucidation of organic molecules in solution. Unlike techniques that require crystallization, NMR is a non-destructive method that provides a wealth of information about the molecular framework, including the chemical environment of individual atoms, their connectivity, and spatial relationships.[1] For a molecule such as this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the dihydronaphthalenone core.

This guide will provide a detailed walkthrough of the complete NMR analysis, from sample preparation to advanced spectral interpretation, equipping researchers with the practical knowledge to confidently characterize this and similar molecular entities.

Experimental Protocols: A Self-Validating Approach

The integrity of NMR data is fundamentally reliant on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to yield high-quality, reproducible spectra.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

-

Deuterated chloroform (CDCl₃), 0.6-0.7 mL[2]

-

Glass Pasteur pipette with a cotton or glass wool plug

-

Small vial

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[1][3]

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[2]

-

Filtration: To remove any undissolved particles that can disrupt the magnetic field homogeneity and lead to broadened spectral lines, filter the solution.[4] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool or cotton at its base and carefully transfer the filtered solution into the NMR tube.

-

Sample Height: The final volume of the solution in the NMR tube should result in a column height of 4-5 cm to ensure it is properly positioned within the NMR probe's detection coil.[2]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 220-250 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are invaluable for definitive structural assignment.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying neighboring protons.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for mapping out the carbon skeleton.[5]

Standard parameter sets provided by the spectrometer software are generally a good starting point for these experiments.

Spectral Interpretation: Unraveling the Molecular Structure

Molecular Structure and Numbering:

Caption: Structure and atom numbering of the target molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methoxy, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ~7.8 | s | 1H | H-8 | This proton is ortho to the carbonyl group, leading to significant deshielding. It is expected to be a singlet due to the absence of adjacent protons. |

| ~6.8 | s | 1H | H-5 | This proton is ortho to the methoxy group and meta to the carbonyl. The electron-donating methoxy group will shield this proton. It is expected to be a singlet. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy groups typically appear as a sharp singlet in this region. |

| ~2.9 | t | 2H | H-4 | These benzylic protons are adjacent to a CH₂ group and will appear as a triplet. |

| ~2.6 | t | 2H | H-2 | These protons are alpha to the carbonyl group, which deshields them. They are adjacent to a CH₂ group, resulting in a triplet. |

| ~2.3 | s | 3H | -CH₃ | The aromatic methyl group will appear as a singlet. |

| ~2.1 | p | 2H | H-3 | These protons are coupled to both the H-2 and H-4 protons, and are expected to appear as a pentet or a complex multiplet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C-1 | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~163 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145 | C-8a | Quaternary aromatic carbon adjacent to the carbonyl group. |

| ~138 | C-7 | Aromatic carbon bearing the methyl group. |

| ~130 | C-8 | Aromatic carbon ortho to the carbonyl group. |

| ~126 | C-4a | Quaternary aromatic carbon. |

| ~112 | C-5 | Aromatic carbon shielded by the ortho-methoxy group. |

| ~55 | -OCH₃ | Methoxy carbon. |

| ~39 | C-2 | Carbon alpha to the carbonyl. |

| ~30 | C-4 | Benzylic carbon. |

| ~23 | C-3 | Aliphatic carbon. |

| ~16 | -CH₃ | Aromatic methyl carbon. |

The Role of 2D NMR in Validating the Structure

While 1D NMR provides a strong foundation for the structural assignment, 2D NMR experiments offer definitive confirmation.

Diagram of Key 2D NMR Correlations:

Caption: Expected key COSY and HMBC correlations for structural confirmation.

-

COSY: A cross-peak between the signals at ~2.9 ppm (H-4) and ~2.1 ppm (H-3), and another between ~2.1 ppm (H-3) and ~2.6 ppm (H-2) would confirm the connectivity of the aliphatic chain.

-

HSQC: This experiment would directly link each proton signal to its corresponding carbon signal, for instance, the proton at ~7.8 ppm to the carbon at ~130 ppm (C-8).

-

HMBC: This is arguably the most powerful tool for piecing together the molecular puzzle. Key expected correlations include:

-

The aromatic proton H-8 (~7.8 ppm) showing correlations to the carbonyl carbon C-1 (~198 ppm) and the quaternary carbon C-4a (~126 ppm).

-

The aromatic proton H-5 (~6.8 ppm) correlating to C-7 (~138 ppm) and C-4a (~126 ppm).

-

The methyl protons (~2.3 ppm) showing correlations to C-6 (~163 ppm) and C-7 (~138 ppm), unequivocally placing the methyl group at the C-7 position.

-

Conclusion: Ensuring Structural Integrity in Drug Development

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and self-validated structural assignment. This level of analytical rigor is fundamental in the field of drug development, where the precise molecular architecture dictates biological activity and safety. The principles and methodologies detailed herein are broadly applicable to the characterization of other small molecule drug candidates and intermediates, underscoring the enduring power of NMR spectroscopy in advancing pharmaceutical sciences.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 7-Methoxy-1-tetralone(6836-19-7) 13C NMR [m.chemicalbook.com]

- 9. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Mass Spectrometry of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in synthetic and medicinal chemistry. In the absence of published spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—aromatic ketones, methoxyarenes, and cyclic systems—to predict its behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore the causal mechanisms behind expected fragmentation pathways, provide detailed, field-proven experimental protocols for its analysis, and present a systematic approach to interpreting the resulting mass spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously identify and characterize this molecule or its derivatives.

Introduction: The Analyte in Focus

This compound is a substituted tetralone, a class of compounds that serve as crucial intermediates in the synthesis of steroids, alkaloids, and other pharmacologically active molecules. The structural elucidation of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and deducing structural features through controlled fragmentation.

The molecule's structure, featuring a tetralone core, a methoxy group, a methyl substituent on the aromatic ring, and a carbonyl functional group, presents a rich landscape for mass spectrometric investigation. Each of these features influences the molecule's ionization efficiency and subsequent fragmentation cascade, providing a unique "fingerprint" for identification.

Physicochemical Properties & Predicted Ionization Behavior

Before delving into fragmentation, understanding the analyte's basic properties is key to selecting the appropriate analytical approach.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | N/A |

| Molecular Weight | 190.24 g/mol | [1] |

| CAS Number | 61495-10-1 | [1] |

| Structure | A tetralone core with a methoxy and a methyl group on the aromatic ring. | N/A |

The molecule's moderate polarity, conferred by the ketone and methoxy groups, and its expected thermal stability make it amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For GC-MS , Electron Ionization (EI) is the most probable ionization method. Its volatility should be sufficient for gas-phase analysis. EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation, which is invaluable for structural confirmation.[2][3]

-

For LC-MS , Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] This is ideal for accurate molecular weight determination and serves as a precursor for controlled fragmentation via tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

EI-MS involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[3] This molecular ion is energetically unstable and undergoes a cascade of fragmentation reactions to yield a characteristic mass spectrum.

Predicted Fragmentation Pathways under EI

The fragmentation of this compound (MW=190) is predicted to be driven by the presence of the carbonyl group, the aromatic ring, and the aliphatic cyclic portion.

-

Molecular Ion (M⁺•) at m/z 190: The formation of the molecular ion is the initial event. For aromatic systems, this peak is typically prominent.

-

Alpha-Cleavage: This is a primary fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[5][6][7][8] The stability of the resulting acylium ion is a major driving force.

-

Loss of C₂H₄ (ethene, 28 Da): Cleavage of the C2-C3 bond followed by hydrogen rearrangement can lead to the loss of ethene, a common fragmentation for tetralones. This would result in a fragment at m/z 162 .

-

-

Retro-Diels-Alder (rDA) Reaction: The unsaturated cyclic nature of the dihydronaphthalene ring makes it susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-containing structures.[9][10][11] This involves the concerted cleavage of two bonds in the ring to form a diene and a dienophile.

-

This would lead to the cleavage of the aliphatic ring, resulting in the loss of ethene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 162 . This pathway is mechanistically distinct but yields a fragment of the same mass as the alpha-cleavage pathway mentioned above.

-

-

Loss of Methyl Radical (•CH₃): The methoxy group can lead to the loss of a methyl radical (15 Da), a common fragmentation for methoxyarenes, yielding a stable ion at m/z 175 .

-

Loss of Carbon Monoxide (CO): Following other fragmentation events, particularly alpha-cleavage, the resulting ions can lose a neutral CO molecule (28 Da). For instance, the m/z 162 fragment could lose CO to produce a fragment at m/z 134 .

-

McLafferty Rearrangement: This rearrangement requires a γ-hydrogen relative to the carbonyl group that can be transferred via a six-membered transition state.[1][12][13][14] In this specific structure, the hydrogen atoms on C4 are γ-hydrogens. A McLafferty rearrangement would lead to the cleavage of the C2-C3 bond and the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in an enol radical cation at m/z 148 .

dot digraph "EI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

M [label="M+•\nm/z 190"]; F175 [label="[M-•CH₃]+\nm/z 175"]; F162 [label="[M-C₂H₄]+•\nm/z 162"]; F148 [label="[M-C₃H₆]+•\nm/z 148"]; F134 [label="[M-C₂H₄-CO]+•\nm/z 134"];

M -> F175 [label="- •CH₃"]; M -> F162 [label="- C₂H₄ (rDA or α-cleavage)"]; M -> F148 [label="- C₃H₆ (McLafferty)"]; F162 -> F134 [label="- CO"]; } enddot Caption: Predicted EI fragmentation pathways for the analyte.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Split/splitless, set to 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Scan mode, from m/z 40 to 300.

-

Transfer Line Temperature: 280°C.

-

This self-validating protocol ensures that the compound is volatilized, separated from impurities, and subjected to standard EI conditions to generate a reproducible and library-searchable mass spectrum.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is ideal for determining the molecular weight of moderately polar molecules. The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density increases until gas-phase ions (like [M+H]⁺) are formed.[4]

Expected Ion Formation and Tandem MS (MS/MS)

Under positive mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 191 . The carbonyl oxygen is the most likely site of protonation.[15]

Since ESI is a soft technique, fragmentation is minimal. To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen) and fragments.[4] The fragmentation of this even-electron ion will proceed through different, often lower-energy, pathways than the odd-electron M⁺• from EI.

-

Precursor Ion: [M+H]⁺ at m/z 191

-

Loss of Water (H₂O): Protonated ketones can readily lose a molecule of water (18 Da), especially with available hydrogens on the aliphatic ring. This would produce a prominent fragment at m/z 173 .

-

Loss of Methanol (CH₃OH): The protonated methoxy group can be lost as neutral methanol (32 Da), a common pathway for protonated methoxy-containing compounds. This would result in a fragment at m/z 159 .

-

Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) is a plausible pathway, often following an initial loss of water or methanol. For example, the m/z 173 fragment could lose CO to yield a fragment at m/z 145 .

dot digraph "ESI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124", bordercolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

M [label="[M+H]+\nm/z 191"]; F173 [label="[M+H-H₂O]+\nm/z 173"]; F159 [label="[M+H-CH₃OH]+\nm/z 159"]; F145 [label="[M+H-H₂O-CO]+\nm/z 145"];

M -> F173 [label="- H₂O"]; M -> F159 [label="- CH₃OH"]; F173 -> F145 [label="- CO"]; } enddot Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation). Filter through a 0.22 µm syringe filter.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Full Scan MS¹: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.

-

Tandem MS²: Perform data-dependent acquisition, selecting the ion at m/z 191 for CID with a normalized collision energy of 15-30 eV.

-

Data Interpretation and Summary

The combination of EI and ESI data provides a powerful, self-validating system for structural confirmation. EI provides a complex but reproducible fingerprint, while ESI confirms the molecular weight and provides complementary fragmentation data.

| Ionization | Predicted Fragment (m/z) | Proposed Origin |

| EI | 190 | Molecular Ion (M⁺•) |

| 175 | [M - •CH₃]⁺ | |

| 162 | [M - C₂H₄]⁺• (rDA or α-cleavage) | |

| 148 | [M - C₃H₆]⁺• (McLafferty) | |

| 134 | [M - C₂H₄ - CO]⁺• | |

| ESI-MS/MS | 191 | Precursor Ion ([M+H]⁺) |

| 173 | [M+H - H₂O]⁺ | |

| 159 | [M+H - CH₃OH]⁺ | |

| 145 | [M+H - H₂O - CO]⁺ |

By observing these key fragments, an analyst can confidently confirm the presence of the tetralone core, the methoxy group, and the overall molecular structure, distinguishing it from potential isomers.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques. Electron Ionization provides deep structural insight through characteristic fragmentation pathways like alpha-cleavage and retro-Diels-Alder reactions. Electrospray Ionization, coupled with tandem MS, confirms the molecular weight and reveals fragmentation patterns of the protonated molecule, primarily through neutral losses. By applying the systematic approaches and protocols outlined in this guide, researchers can achieve robust and unambiguous characterization of this important synthetic intermediate.

References

- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 2. whitman.edu [whitman.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 11. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 12. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]

- 13. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectrum of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative of interest in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral peaks to offer a mechanistically grounded interpretation. We will deconstruct the molecule's constituent functional groups, predict their characteristic vibrational frequencies based on established spectroscopic principles, and explain the structural and electronic factors—such as conjugation and resonance—that influence these frequencies. This guide is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for structural elucidation and compound verification.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

This compound is a polycyclic aromatic ketone. Its structure incorporates several key functional groups, making it an excellent subject for analysis by infrared spectroscopy. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds will absorb energy and vibrate at specific frequencies, corresponding to discrete energy levels. These absorption frequencies are highly characteristic of the types of chemical bonds and functional groups present, providing a molecular "fingerprint".[1][2]

For a molecule like this compound, IR spectroscopy serves as a rapid and reliable method to confirm its synthesis and purity. The presence, absence, and precise position of key absorption bands—particularly the carbonyl (C=O) stretch—provide definitive evidence of the target structure.

Molecular Structure and Key Functional Groups

To accurately predict and interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group contributes characteristic absorption bands to the overall spectrum.

Caption: Molecular structure and its primary IR-active functional groups.

The primary functional groups are:

-

Aryl Ketone: A carbonyl group directly conjugated with an aromatic ring. This is the most prominent feature.

-

Aromatic Ring: A substituted benzene ring.

-

Ether: An aryl alkyl ether (methoxy group, anisole-type).

-

Alkyl Moieties: Methylene (-CH₂-) groups within the saturated portion of the tetralone ring and a methyl (-CH₃) group on the aromatic ring.

Predicted IR Spectrum: A Region-by-Region Analysis

The IR spectrum is typically analyzed in two main parts: the diagnostic region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[1][2][3] The diagnostic region contains clear, well-defined peaks corresponding to major functional groups, while the fingerprint region contains a complex pattern of peaks unique to the molecule as a whole.

The Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹)

-

C-H Stretching Vibrations (3100 cm⁻¹ to 2850 cm⁻¹):

-

Aromatic sp² C-H Stretch (>3000 cm⁻¹): Expect weak to medium intensity peaks to appear in the 3100-3030 cm⁻¹ range, characteristic of the C-H bonds on the benzene ring.[4]

-

Aliphatic sp³ C-H Stretch (<3000 cm⁻¹): Strong, sharp peaks will be observed just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the tetralone ring and the methyl (-CH₃) group. Typically, these fall between 2960-2850 cm⁻¹.[5] The methoxy (-OCH₃) group's C-H stretch also appears here, often near 2838 cm⁻¹.[6]

-

-

The Carbonyl (C=O) Stretch (ca. 1680 cm⁻¹): This is the most intense and diagnostically important peak in the spectrum. For a simple, saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹.[7][8] However, in this molecule, the carbonyl group is conjugated with the aromatic ring. This conjugation allows for electron delocalization, which imparts more single-bond character to the C=O bond.[9][10] A weaker bond requires less energy to vibrate, thus lowering the absorption frequency. For aryl ketones, this peak typically shifts to the 1700-1670 cm⁻¹ region.[7] Given the tetralone structure, a strong, sharp absorption band around 1685-1665 cm⁻¹ is predicted.[8][11]

-

Aromatic C=C Stretching Vibrations (1610 cm⁻¹ to 1450 cm⁻¹): The aromatic ring gives rise to a series of sharp, medium-intensity peaks from in-plane carbon-carbon double bond stretching. These typically appear in pairs or as a set of peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[4]

The Fingerprint Region (<1500 cm⁻¹)

While complex, this region contains several highly informative peaks.

-

C-H Bending Vibrations (1470 cm⁻¹ to 1360 cm⁻¹):

-

Methylene (-CH₂-) Scissoring: A distinct peak around 1465 cm⁻¹.

-

Methyl (-CH₃) Asymmetric and Symmetric Bending (Umbrella Mode): Peaks are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

-

-

C-O Ether Stretching Vibrations (1260 cm⁻¹ to 1040 cm⁻¹): The aryl alkyl ether group is characterized by two strong C-O stretching bands.

-

Asymmetric C-O-C Stretch: A strong, prominent band is expected around 1260-1240 cm⁻¹ . This is due to the stretching of the Ar-O bond, which has partial double-bond character from resonance with the ring.[6]

-

Symmetric C-O-C Stretch: A medium to strong band will appear at a lower frequency, typically around 1040 cm⁻¹ , corresponding to the O-CH₃ bond stretch.[6]

-

-

Aromatic C-H Out-of-Plane Bending (900 cm⁻¹ to 675 cm⁻¹): The position of these strong bands is highly dependent on the substitution pattern of the aromatic ring. For the 1,2,4,5-tetrasubstituted pattern present in the aromatic core of the molecule, specific out-of-plane bending vibrations can be expected, though these are often complex.

Summary of Predicted Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3030 | C-H Stretch (sp²) | Aromatic Ring | Weak to Medium |

| 2960–2850 | C-H Stretch (sp³) | -CH₂-, -CH₃, -OCH₃ | Strong, Sharp |

| 1685–1665 | C=O Stretch (Conjugated) | Aryl Ketone (Tetralone) | Very Strong, Sharp |

| 1610–1580 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1510–1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| ~1465 | -CH₂- Bend (Scissoring) | Aliphatic CH₂ | Medium |

| ~1375 | -CH₃ Bend (Symmetric) | Methyl | Medium |

| 1260–1240 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 1050–1030 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium to Strong |

| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standard procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder or liquid samples.

Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been purged to minimize atmospheric interference. Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect Background: Record a background spectrum. This is a crucial self-validating step that measures the ambient environment (CO₂, water vapor) and the instrument's response, which is then subtracted from the sample spectrum.

-

Apply Sample: Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

Engage Anvil: Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Acquire Spectrum: Collect the sample interferogram. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The instrument's software will perform a Fourier transform to generate the final spectrum.

-

Clean and Repeat: After acquisition, clean the crystal thoroughly before analyzing the next sample.

Conclusion

The infrared spectrum of this compound is defined by a few highly characteristic absorption bands that allow for its unambiguous identification. The most telling feature is the strong carbonyl stretch, which is shifted to a lower frequency (approx. 1685-1665 cm⁻¹) due to conjugation with the aromatic system. This, combined with the strong C-O stretches from the aryl ether group and the distinct patterns in the C-H stretching region, provides a robust spectral signature. By following the outlined predictive analysis and experimental protocol, researchers can confidently verify the structure and integrity of this important chemical entity.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR Absorption Frequency: Delocalization [jove.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. tandfonline.com [tandfonline.com]

Unlocking the Therapeutic Potential of 6-Methoxy-7-Methyl-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, a molecule of significant interest for its potential therapeutic applications. While direct biological data on this specific compound is nascent, this document provides a comprehensive overview of the known biological activities of structurally similar tetralone derivatives, offering a predictive framework for its potential efficacy. We will delve into the synthetic pathways, potential mechanisms of action in oncology, inflammation, and infectious diseases, and provide detailed, actionable protocols for the scientific investigation of this promising molecule.

Introduction: The Tetralone Scaffold - A Foundation for Diverse Biological Activity

Substituted tetralones are a class of bicyclic aromatic ketones that have garnered substantial attention in organic and medicinal chemistry.[1][2] Their rigid, fused-ring system provides a unique three-dimensional architecture that can be strategically functionalized to interact with a wide array of biological targets. This has led to the development of tetralone-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties.[3][4][5] The versatility of the tetralone core makes it a valuable starting point for the synthesis of novel therapeutic agents.[1][2]

The subject of this guide, this compound, combines key structural features—a methoxy and a methyl group on the aromatic ring—that are often associated with enhanced biological activity in related compounds. This document will serve as a roadmap for researchers seeking to explore the therapeutic potential of this specific molecule.

Synthesis of this compound

The synthesis of substituted tetralones is well-established in the chemical literature. A common and effective method involves an intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid. The proposed synthesis for this compound follows this classical approach.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol:

-

Step 1: Synthesis of Ethyl 3-(3-methoxy-4-methylphenyl)acrylate.

-

To a solution of 3-methoxy-4-methylbenzaldehyde in a suitable solvent (e.g., toluene), add a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, the product can be purified by column chromatography.

-

-

Step 2: Synthesis of Ethyl 3-(3-methoxy-4-methylphenyl)propanoate.

-

Dissolve the acrylate from Step 1 in ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

-

The reaction is typically run at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst and evaporate the solvent to yield the propanoate.

-

-

Step 3: Synthesis of 3-(3-Methoxy-4-methylphenyl)propanoic acid.

-

Hydrolyze the ester from Step 2 using a base such as sodium hydroxide in an aqueous alcohol solution.

-

Heat the mixture to reflux, then cool and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product can be collected by filtration and recrystallized for purification.

-

-

Step 4: Synthesis of this compound.

-

The final cyclization is achieved by treating the propanoic acid from Step 3 with a strong acid catalyst. Polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) are commonly used for this intramolecular Friedel-Crafts acylation.

-

The reaction is heated, and upon completion, the mixture is poured into ice water to precipitate the tetralone.

-

The crude product can be purified by recrystallization or column chromatography.

-

Potential Biological Activities: An Analog-Based Perspective

The biological profile of this compound can be inferred from the extensive research on its structural analogs. The following sections explore the most promising areas for investigation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of tetralone derivatives.[6][7] Methoxy-substituted tetralone-based chalcones, for instance, have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).[6]

Potential Mechanisms of Action:

-

Microtubule Stabilization: Some benzylidene tetralone analogs induce anti-breast cancer activity by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7][8]

-

Induction of Reactive Oxygen Species (ROS): These compounds can also trigger the generation of ROS within cancer cells, further promoting apoptotic pathways.[7][8]

-

Inhibition of Signaling Pathways: Structurally related compounds have been shown to inhibit critical cancer-promoting pathways such as the PI3K/AKT/mTOR signaling cascade.[9] For example, 7-methoxy-1-tetralone has been shown to inhibit cancer cell proliferation and migration by decreasing the protein levels of NF-κB, MMP2/MMP9, and p-AKT.[10]

Proposed Experimental Workflow for Anticancer Evaluation:

Caption: A stepwise workflow for the comprehensive evaluation of anticancer activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Tetralone derivatives have been investigated as inhibitors of inflammatory pathways.[11]

Potential Mechanisms of Action:

-

Inhibition of Macrophage Activation: Certain tetralone derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, thereby attenuating the activation of macrophages and the subsequent release of pro-inflammatory mediators.[11][12]

-

Suppression of Pro-inflammatory Cytokines and Mediators: These compounds can reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α and IL-6.[11]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some tetralone analogs have been shown to inhibit NF-κB activation.[11]

Proposed Experimental Protocol for In Vitro Anti-inflammatory Assay:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Seed the cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

-

Cell Viability Assay: Concurrently perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The tetralone scaffold has been explored for its potential in this area.[5][13]

Potential Spectrum of Activity:

-

Antibacterial: Dihydronaphthalenone derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

-

Antifungal: These compounds have also shown promising antifungal properties against various fungal pathogens.[5]

Proposed Experimental Protocol for Antimicrobial Screening (Microdilution Method):

-

Preparation of Inoculum: Grow bacterial and fungal strains in appropriate broth media to a standardized concentration.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by measuring the absorbance at 600 nm.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbicidal, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that results in no growth on the agar plates is the MBC/MFC.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | This compound | TBD |

| MDA-MB-231 | This compound | TBD |

| HCT116 | This compound | TBD |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Parameter | Compound | IC50 (µM) |

| NO Inhibition (RAW 264.7) | This compound | TBD |

| TNF-α Inhibition (RAW 264.7) | This compound | TBD |

Table 3: Hypothetical Antimicrobial Activity Data

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | TBD |

| Escherichia coli | This compound | TBD |

| Candida albicans | This compound | TBD |

Conclusion and Future Directions

While the biological activity of this compound is yet to be fully elucidated, the extensive body of research on its structural analogs strongly suggests its potential as a versatile therapeutic agent. The proposed synthetic route provides a clear path to obtaining this compound for investigation. The detailed experimental protocols outlined in this guide offer a robust framework for exploring its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on a systematic evaluation of this compound's efficacy and mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further derivatives, will be crucial for optimizing its biological activity and developing lead compounds for preclinical and clinical development. The exploration of its neuroprotective potential, another area where tetralone derivatives have shown promise, also warrants investigation.[14] The journey from a promising scaffold to a clinically approved drug is long and challenging, but the foundation laid by the versatile tetralone core provides a compelling starting point for the discovery of novel therapeutics.

References

- 1. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetralone Scaffolds and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 5. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 2-(3′,4′-Dimethoxybenzylidene)tetralone induces anti-breast cancer activity through microtubule stabilization and activation of reactive oxygen species - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic uses of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide to the Therapeutic Potential of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. The 1-tetralone scaffold is one such "privileged structure," serving as a critical starting point for a multitude of biologically active compounds.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct therapeutic applications of this particular molecule are not yet established in publicly available literature, its structural similarity to a host of pharmacologically significant agents suggests a rich, untapped potential.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only introduce the compound but also, more importantly, provide a scientifically grounded rationale and a proposed roadmap for investigating its therapeutic promise. We will delve into the established bioactivities of its structural analogs to build a compelling case for its exploration and outline a comprehensive research workflow, complete with experimental protocols and data presentation frameworks.

Section 1: The 1-Tetralone Core - A Foundation for Diverse Bioactivity

The 1-tetralone motif, a bicyclic aromatic hydrocarbon with a ketone functional group, is a versatile building block in organic synthesis.[2] Its reactivity and structural features make it an ideal precursor for a wide array of pharmaceuticals and natural products.[3][4] Derivatives of the 1-tetralone core have demonstrated a remarkable spectrum of biological activities, underscoring the therapeutic potential inherent in this chemical class.

| Therapeutic Area | Examples of Bioactivity in Tetralone Derivatives | Key Molecular Targets/Mechanisms |

| Oncology | Antiproliferative activity against various cancer cell lines.[1] Precursor for synthesizing anticancer agents. | Induction of apoptosis |

| Neuropsychiatry | Precursor for the antidepressant Sertraline.[5] Monoamine Oxidase (MAO) inhibition.[1] | Inhibition of neurotransmitter reuptake, modulation of enzyme activity |

| Neurodegenerative Disease | Acetylcholinesterase inhibitors for Alzheimer's disease treatment.[2][3] | Enzyme inhibition to increase acetylcholine levels |

| Infectious Diseases | Antibiotic, antifungal, and antileishmanial properties.[1] | Disruption of microbial cell processes |

| Metabolic Disorders | Antidiabetic effects through enzyme inhibition.[1] | Inhibition of key metabolic enzymes |

| Cardiovascular Disease | Thromboxane receptor antagonists and synthase inhibitors.[6] | Modulation of platelet aggregation and vascular tone |

The diverse bioactivities of tetralone derivatives strongly suggest that this compound is a promising candidate for drug discovery efforts. The methoxy and methyl substitutions on the aromatic ring provide handles for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.